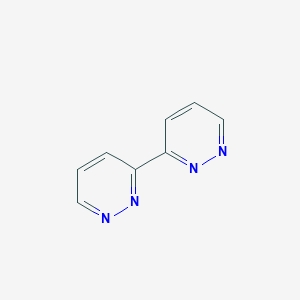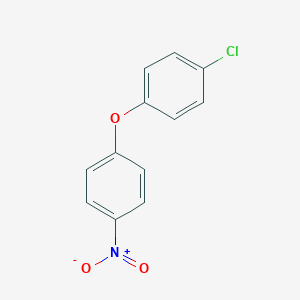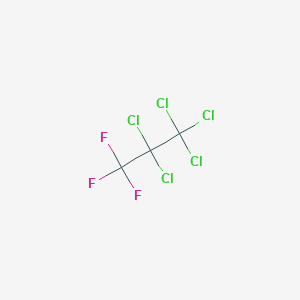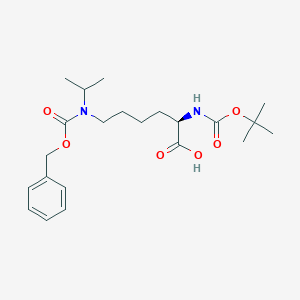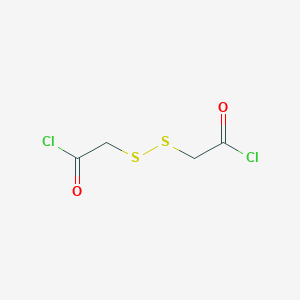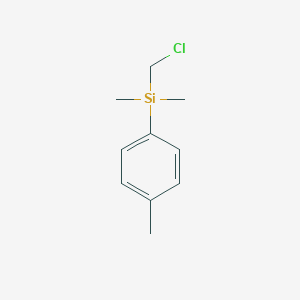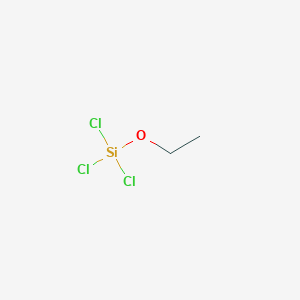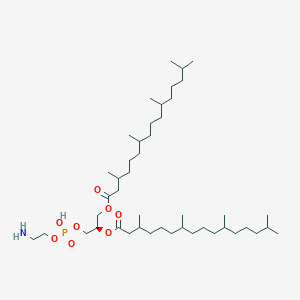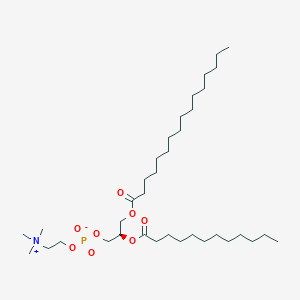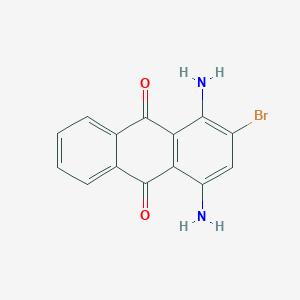
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its octahydroindolizine core structure, which is a bicyclic system containing nitrogen and four hydroxyl groups
Preparation Methods
The synthesis of (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol involves several steps. One common synthetic route includes the reduction of indolizine derivatives followed by hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation and enzymatic hydroxylation, to achieve higher yields and purity.
Chemical Reactions Analysis
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can modulate various biological pathways, including those involved in glucose metabolism and viral replication .
Comparison with Similar Compounds
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol can be compared with other similar compounds such as:
Castanospermine: Another glycosidase inhibitor with a similar indolizine core structure but different hydroxylation pattern.
Swainsonine: A natural product with glycosidase inhibitory activity, differing in its ring structure and functional groups.
Deoxynojirimycin: A glucose analog that inhibits glycosidases, used in the treatment of diabetes.
Properties
CAS No. |
130983-46-9 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1 |
InChI Key |
JDVVGAQPNNXQDW-FMGWEMOISA-N |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Isomeric SMILES |
C1CN2C[C@H]([C@@H]([C@@H]([C@H]2[C@H]1O)O)O)O |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Synonyms |
1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


